4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-en-2-one, also known by its IUPAC name (3E)-4-(3-chloro-2-methylanilino)-3-phenylbut-3-en-2-one, is a chemical compound with the molecular formula and a molar mass of 285.77 g/mol. This compound features a conjugated double bond system, which contributes to its unique chemical properties. The structure consists of a phenyl group and an amino group attached to a butenone skeleton, making it an interesting candidate for various
Preliminary studies suggest that 4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-en-2-one exhibits notable biological activities. It may possess anti-inflammatory and anticancer properties, although specific mechanisms of action require further investigation. The compound's structural features may contribute to its interaction with biological targets, making it a subject of interest in pharmacological research .
Several synthetic routes can be employed to produce 4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-en-2-one:
The applications of 4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-en-2-one span various fields:
Interaction studies involving 4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-en-2-one focus on its binding affinities with various biological macromolecules. These studies are crucial for understanding the compound's mechanism of action and potential side effects when used as a therapeutic agent. Current research is directed towards elucidating these interactions through techniques such as molecular docking and spectroscopy .
Several compounds share structural similarities with 4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-en-2-one. Here are some notable examples:
The uniqueness of 4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-en-2-one lies in its specific combination of functional groups and structural configuration. This distinct arrangement allows it to engage in diverse